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molecular formula C9H5F3N2O2 B3059916 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1426135-67-2

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B3059916
M. Wt: 230.14
InChI Key: RHHUSYUSMKAMKB-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

To a stirring solution of ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (23) (100 mg, 0.387 mmol) in THF:MeOH (4:1, 1.5 mL) was added 2N LiOH (0.25 mL). The reaction was heated at 60° C. for 1 hour. Then, cooled to room temperature and the pH was adjusted between 4-5 with 1N HCl. The solvent was partially concentrated and the resulting aqueous layer was lyophilized to give 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (24). 1H NMR (400 MHz, d6-DMSO) δ 9.44 (d, J=7.2 Hz, 1H), 8.40 (s, 1H), 8.31-8.30 (m, 1H), 7.48 (dd, J=2.0, 7.6 Hz, 1H). MS m/z 231.2 (M+1)+.
Name
ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][N:6]2[C:9]([C:12]([O-:14])=[O:13])=[CH:10][N:11]=[C:5]2[CH:4]=1.[Li+].[OH-].Cl>C1COCC1.CO>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:8]=[CH:7][N:6]2[C:9]([C:12]([OH:14])=[O:13])=[CH:10][N:11]=[C:5]2[CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Quantity
100 mg
Type
reactant
Smiles
FC(C1=CC=2N(C=C1)C(=CN2)C(=O)[O-])(F)F
Name
Quantity
0.25 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was partially concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=2N(C=C1)C(=CN2)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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